molecular formula C15H13F2NOS B2609390 (2,6-Difluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone CAS No. 2176270-66-7

(2,6-Difluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2609390
CAS RN: 2176270-66-7
M. Wt: 293.33
InChI Key: KTLICJMHAZRMSD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “(2,6-Difluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone” are not explicitly mentioned in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume .

Scientific Research Applications

Pharmaceutical Research

This compound, due to its indole derivative structure, could be pivotal in the development of new pharmaceuticals. Indole derivatives are known for their broad spectrum of biological activities, including antiviral , anti-inflammatory , anticancer , and antimicrobial properties . The difluorophenyl group could potentially enhance these properties by increasing the compound’s stability and ability to interact with biological targets.

Agricultural Chemistry

Compounds with indole structures, like indole-3-acetic acid, play a role in plant growth as hormones . Derivatives of this compound could be explored for their potential use in enhancing plant growth or protecting crops from pests and diseases.

Photocatalysis

The compound’s structure indicates that it could be used as a photoinitiator in photocatalytic processes . This application could be valuable in the fields of coatings and adhesives, where initiating polymerization reactions with light can be more efficient and environmentally friendly than traditional methods.

Future Directions

The future directions for research on “(2,6-Difluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . This could lead to a better understanding of the compound and its potential applications.

Mechanism of Action

properties

IUPAC Name

(2,6-difluorophenyl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NOS/c16-12-2-1-3-13(17)14(12)15(19)18-6-4-10(8-18)11-5-7-20-9-11/h1-3,5,7,9-10H,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLICJMHAZRMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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